3-(p-Methoxyphenyl)-5-(2-propynyloxymethyl)-2-oxazolidinone
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Overview
Description
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is a complex organic compound with a unique structure that combines a methoxyphenyl group, a propynyloxy group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methoxyphenylacetic acid with propargyl alcohol to form 3-(4-methoxyphenyl)prop-2-yn-1-ol . This intermediate is then reacted with an isocyanate derivative to form the oxazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and propynyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and propynyloxy groups may also play a role in modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Shares the methoxyphenyl and propynyloxy groups but lacks the oxazolidinone ring.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different functional groups and reactivity.
Uniqueness
3-(4-Methoxyphenyl)-5-[(2-propynyloxy)methyl]-2-oxazolidinone is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
23598-92-7 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO4/c1-3-8-18-10-13-9-15(14(16)19-13)11-4-6-12(17-2)7-5-11/h1,4-7,13H,8-10H2,2H3 |
InChI Key |
FGJSQIWLTMCNPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)COCC#C |
Origin of Product |
United States |
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